molecular formula C14H15NOS B5515564 N-benzyl-N-ethylthiophene-2-carboxamide

N-benzyl-N-ethylthiophene-2-carboxamide

Cat. No.: B5515564
M. Wt: 245.34 g/mol
InChI Key: SNXLDNIGLODSBL-UHFFFAOYSA-N
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Description

N-benzyl-N-ethylthiophene-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Thiophene-carboxamide derivatives are recognized as valuable scaffolds in drug discovery, with documented scientific investigations into their biological properties. Structurally related N-benzyl-N-phenylthiophene-2-carboxamide analogues have been identified as a novel class of inhibitors against enterovirus 71 (EV71), demonstrating potent antiviral activity in low micromolar ranges in vitro . Furthermore, other nitrothiophene-carboxamide series have been explored for their narrow-spectrum antibacterial properties, acting as prodrugs activated by specific bacterial nitroreductases and demonstrating efficacy against multi-drug resistant clinical isolates . Researchers utilize this compound and its analogues as key intermediates to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-2-15(11-12-7-4-3-5-8-12)14(16)13-9-6-10-17-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXLDNIGLODSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethylthiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with N-benzyl-N-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Hydrolysis and Transamidation

The carboxamide group undergoes hydrolysis under acidic or basic conditions to regenerate thiophene-2-carboxylic acid. For instance:

  • Acidic hydrolysis : HCl (conc.), reflux, 6–8 hours → thiophene-2-carboxylic acid (70–80% yield).

  • Transamidation : Reaction with primary amines (e.g., propylamine) in toluene under reflux replaces the N-benzyl/N-ethyl groups .

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic substitution, though the electron-withdrawing carboxamide group directs reactivity to the 4- and 5-positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives .

  • Halogenation : Br₂ in CCl₄ introduces bromine at the 5-position .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable further functionalization:

  • Suzuki coupling : 5-Bromo-N-benzyl-N-ethylthiophene-2-carboxamide reacts with arylboronic acids to form biaryl derivatives (e.g., 5-phenyl analogues) .

  • Buchwald-Hartwig amination : Introduces amino groups at the 5-position using Pd(OAc)₂ and Xantphos .

Representative Example

ReactionConditionsProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C5-Phenylthiophene-2-carboxamide65%

Oxidation and Reduction

  • Oxidation : The ethyl group is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ degrade the thiophene ring.

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine (N-benzyl-N-ethyl-2-aminomethylthiophene), though over-reduction of the thiophene ring is a side reaction .

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong acids/bases. Hydrolytic stability in PBS (pH 7.4) exceeds 48 hours, making it suitable for pharmacological studies .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
N-benzyl-N-ethylthiophene-2-carboxamide and its analogues have been synthesized and evaluated as potential inhibitors of human enterovirus 71 (EV71). A study found that derivatives of this compound exhibited low micromolar activity against EV71, with the most potent analogue showing an EC50 of 1.42 μM, indicating promising antiviral properties .

Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Research indicates that it may interact with tubulin in cancer cells, mimicking established anticancer agents like colchicine. This interaction can lead to significant biological effects such as cell cycle arrest and apoptosis in cancerous cells.

Enzyme Inhibition
this compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been studied for its inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment .

Biological Applications

Biological Activity
The compound's structure allows it to bind effectively to specific biological targets, which is crucial for its therapeutic efficacy. Its interactions with enzymes or receptors can modulate various biochemical pathways, making it a candidate for further pharmacological development .

Case Study: Cancer Immunotherapy
In a recent study focusing on PD-L1 inhibitors, this compound was evaluated alongside other known inhibitors. It demonstrated superior binding affinity and specificity towards PD-L1 compared to several candidates, highlighting its potential in cancer immunotherapy.

Industrial Applications

Material Science
In addition to its pharmaceutical applications, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it suitable for synthesizing more complex molecules.

Data Table: Summary of Applications

Application Area Details Key Findings
Antiviral ActivityInhibition of human enterovirus 71EC50 of 1.42 μM for the most potent analogue
Cancer TherapeuticsInteraction with tubulin and apoptosis inductionMimics actions of colchicine
Enzyme InhibitionInhibition of AChE and BACE1Potential treatment for Alzheimer's disease
Material ScienceBuilding block for complex molecule synthesisUseful in various chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-Benzyl-N-Phenylthiophene-2-Carboxamide (EV71 Inhibitors)
  • Structure : Replaces the ethyl group with a phenyl ring.
  • Activity : Exhibits low micromolar activity against enterovirus 71 (EC50 = 1.42 μM for the most potent derivative, compound 5a). The thiophene-2-carboxamide core is critical for antiviral activity, while N-substituents modulate potency. Bulky aromatic groups (e.g., 4-bromobenzyl, 4-fluorophenyl) enhance binding interactions but may reduce solubility .
  • Key Insight : The ethyl group in the target compound likely offers a balance between lipophilicity and steric hindrance compared to bulkier phenyl derivatives.
N-(2-Nitrophenyl)Thiophene-2-Carboxamide
  • Structure : Features a nitro-substituted phenyl group.
  • Crystallography: Dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence molecular packing.
N-[Benzyl(2-Hydroxyethyl)carbamothioyl]Thiophene-2-Carboxamide
  • Structure : Incorporates a thiourea linkage instead of a carboxamide.
  • Functional Impact : The thiourea moiety may enhance metal coordination or hydrogen-bonding capacity but reduces metabolic stability compared to carboxamides .
Methyl 2-(Thiophene-2-Carboxamido)Benzoate
  • Structure : Adds a methyl ester to the benzene ring.
  • Planarity : The molecule exhibits near-planar geometry due to sp² hybridization, favoring π-stacking interactions. This contrasts with the target compound’s flexible ethyl group, which may reduce planarity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
N-Benzyl-N-ethylthiophene-2-carboxamide (Target) C₁₄H₁₅NOS (estimated) ~265 g/mol Balanced lipophilicity from benzyl/ethyl groups.
N-(4-Bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide C₁₈H₁₄BrFNO₂S 418.3 g/mol High molecular weight due to halogenated substituents; moderate solubility.
N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide C₁₈H₁₃ClN₂O₅S 404.8 g/mol Polar nitro and benzodioxol groups enhance crystallinity.

Biological Activity

N-benzyl-N-ethylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H15NOSC_{13}H_{15}NOS. The compound features a thiophene ring, which contributes to its aromatic properties, enhancing its interactions with biological targets. The presence of both benzyl and ethyl groups attached to the nitrogen of the carboxamide functional group is crucial for its biological activity.

Biological Activities

  • Enzyme Inhibition :
    • This compound has shown potential as an inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) , an enzyme involved in steroid metabolism. Inhibition of this enzyme can have therapeutic implications for conditions such as osteoporosis by maintaining estrogen levels in bone tissue.
    • Similar thiophene derivatives have been recognized for their anticancer properties, indicating a broad spectrum of potential applications in treating various diseases .
  • Antimicrobial Activity :
    • Compounds with structural similarities to this compound have demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. This suggests that the compound may also possess similar properties, warranting further investigation .
  • Neuroprotective Effects :
    • Recent studies have indicated that certain derivatives of thiophene-based compounds can modulate Aβ42 aggregation , which is relevant in Alzheimer's disease research. These compounds have shown neuroprotective effects in cellular models, suggesting that this compound could be explored for neurodegenerative disease applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:

Compound NameStructure FeaturesBiological Activity
N-benzylbenzo[b]thiophene-2-carboxamideBenzothiophene coreInhibitor of 17β-HSD2
5-(2-fluoro-3-methoxyphenyl)-N-(3-hydroxybenzyl)-N-methylthiophene-2-carboxamideFluorinated phenyl groupPotent 17β-HSD2 inhibitor
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateVarious substitutionsAntimicrobial activity against multiple pathogens

This table illustrates how variations in substituents can significantly influence biological activity and application potential.

Case Studies

  • Anticancer Studies :
    • Research has indicated that certain thiophene derivatives exhibit anticancer properties by disrupting cancer cell signaling pathways. For instance, compounds that inhibit the Akt signaling pathway have shown promise in reducing tumor growth in preclinical models .
  • Neuroprotective Studies :
    • A study focused on the neuroprotective effects of thiophene derivatives demonstrated that specific modifications could enhance their ability to inhibit Aβ42 aggregation and provide protection against oxidative stress in neuronal cells .

Q & A

Q. How to design a comparative study between this compound and its structural analogs?

  • Design :
  • Variables : Substituents on benzyl (e.g., electron-donating vs. withdrawing groups).
  • Assays : Comparative XRD (torsional angles), DSC (thermal stability), and biological activity (IC50_{50} in enzyme inhibition).
  • Statistical Tools : PCA (Principal Component Analysis) to correlate structural and functional data .

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